Product packaging for cis-1,2-Cyclohexanedicarboxylic acid(Cat. No.:CAS No. 610-09-3)

cis-1,2-Cyclohexanedicarboxylic acid

Cat. No.: B1198281
CAS No.: 610-09-3
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-UHFFFAOYSA-N
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Description

Contextualization within Cycloaliphatic Dicarboxylic Acids

Cycloaliphatic dicarboxylic acids are a class of organic compounds characterized by the presence of two carboxyl groups attached to a cycloaliphatic ring structure. google.com These compounds serve as important monomers and building blocks in polymer chemistry, particularly in the synthesis of polyesters, polyamides, and plasticizers. google.comgoogle.com The properties of the resulting polymers, such as thermal stability and crystallinity, can be tuned by the structure of the cycloaliphatic diacid used. researchgate.net

Within this family, which includes isomers like 1,4-cyclohexanedicarboxylic acid and other ring systems such as cyclopropane-1,1-dicarboxylic acid and 1,1-cyclobutanedicarboxylic acid, cis-1,2-cyclohexanedicarboxylic acid is distinguished by the adjacent positioning of its functional groups on a six-membered ring. google.comnih.govmerckmillipore.com This specific arrangement dictates its conformational behavior and reactivity, setting it apart from its trans isomer and other cycloaliphatic dicarboxylic acids. acs.orgresearchgate.net Its applications are found in the creation of metal-organic frameworks (MOFs), polymers, and as a general organic synthesis intermediate. cymitquimica.comcymitquimica.com

Significance of the cis Stereoisomeric Configuration

The term cis, from the Latin for "this side of," indicates that the two carboxyl substituents are on the same side of the cyclohexane (B81311) ring's plane. wikipedia.org This stereoisomeric arrangement is not a minor detail; it fundamentally influences the molecule's physical and chemical behavior in several key areas:

Intramolecular Reactions: The proximity of the two carboxylic acid groups in the cis isomer allows them to react with each other. A notable example is the formation of cis-1,2-cyclohexanedicarboxylic anhydride (B1165640) through dehydration. sigmaaldrich.comquora.com This intramolecular cyclization is sterically favorable for the cis isomer but highly unfavorable for the trans isomer, where the functional groups are on opposite sides of the ring and too far apart to react. quora.com This reactivity pattern is analogous to other dicarboxylic acid pairs, such as maleic acid (cis) and fumaric acid (trans), where only the cis isomer readily forms an anhydride. everyscience.comwikipedia.org

Molecular Conformation and Acidity: In its stable chair conformation, this compound adopts a structure where one carboxyl group occupies an axial position and the other an equatorial position. acs.org This fixed spatial relationship influences the molecule's acidity (pKa values). The close positioning can allow for intramolecular hydrogen bonding after the first deprotonation, which stabilizes the resulting conjugate base and can make the cis isomer a stronger acid than its trans counterpart in certain contexts. everyscience.com The solvation of the carboxylate groups is also affected by their orientation, which in turn influences acidity. stackexchange.com

Intermolecular Interactions: The specific geometry of the cis isomer dictates how it interacts with other molecules and surfaces. Research on the rheology of zirconia dispersions has shown that adsorbed this compound can create a steric layer that weakens flocculation. researchgate.net This contrasts with the behavior of some trans isomers, which can bridge particles and enhance flocculation strength. researchgate.net

Historical Perspective of Research on this compound

Early research into this compound and its derivatives was often driven by its utility as a precursor in polymer science. google.com Historical synthesis routes frequently involved the catalytic hydrogenation of unsaturated precursors. One common method is the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is itself readily produced via the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. google.com The resulting saturated anhydride can then be hydrolyzed to the dicarboxylic acid. Other documented methods include the hydrogenation of phthalic acid or its esters. google.com

A pivotal moment in the scientific understanding of this compound came in 1970, when the crystal structure of this compound was determined using X-ray crystallography. acs.orgacs.org This research provided definitive proof of the molecule's conformation in the solid state, showing that it crystallizes in a triclinic system with two molecules per unit cell. acs.org The study confirmed the axial-equatorial arrangement of the two carboxyl groups on the cyclohexane ring, providing a structural foundation for understanding its reactivity. acs.org Patents filed as early as the 1950s for the production of its anhydride underscore its long-standing role as an intermediate in the manufacture of resins and plasticizers. google.com

Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄ nist.govscbt.com
Molecular Weight 172.18 g/mol cymitquimica.comscbt.com
CAS Number 610-09-3 nist.gov
Melting Point 188-192 °C
Boiling Point 262.49 °C (estimate)
Appearance White powder to crystal cymitquimica.comcymitquimica.com

Crystallographic Data for this compound

ParameterValueSource(s)
Crystal System Triclinic acs.org
Space Group acs.org
Unit Cell Dimensions a = 6.93 Å, b = 10.95 Å, c = 6.38 Å acs.org
Unit Cell Angles α = 108°3', β = 114°51', γ = 90°16' acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B1198281 cis-1,2-Cyclohexanedicarboxylic acid CAS No. 610-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-cyclohexane-1,2-dicarboxylic acid
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InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501031439
Record name rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name cis-1,2-Cyclohexanedicarboxylic acid
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CAS No.

610-09-3
Record name cis-1,2-Cyclohexanedicarboxylic acid
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Record name cis-1,2-Cyclohexanedicarboxylic acid
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Record name rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid
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Record name cis-1,2-Cyclohexanedicarboxylic Acid
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Record name Hexahydrophthalic acid, cis
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Ii. Synthetic Methodologies for Cis 1,2 Cyclohexanedicarboxylic Acid and Its Derivatives

Direct Synthesis Routes

Direct synthesis methods provide efficient pathways to cis-1,2-Cyclohexanedicarboxylic acid and its simple derivatives. These routes are often characterized by high yields and are suitable for industrial-scale production.

Hydrogenation of Phthalic Acids and Anhydrides

A primary route to the saturated cyclohexane (B81311) ring system of this compound is the hydrogenation of the aromatic ring of phthalic acid or its anhydride (B1165640). This process typically yields cis-Hexahydrophthalic Anhydride (cis-HHPA), which can then be hydrolyzed to the target diacid.

Catalytic Hydrogenation of Phthalic Anhydride

The catalytic hydrogenation of phthalic anhydride to produce cis-Hexahydrophthalic Anhydride is a key industrial process. The reaction involves the reduction of the benzene (B151609) ring while preserving the anhydride functional group. google.com The use of specialized catalysts, such as eggshell catalysts, can improve the selectivity for cis-HHPA by facilitating the separation of the intermediate product. google.com While direct hydrogenation of phthalic acid can also be performed, it often converts to phthalic anhydride under reaction conditions. asianpubs.org For instance, using a 5% Pd/C catalyst for phthalic acid hydrogenation primarily yields cyclohexane dicarboxylic acid anhydride. asianpubs.org

Role of Specific Catalysts (e.g., Rhodium on Carbon or Alumina)

The choice of catalyst is critical for achieving high efficiency and selectivity in the hydrogenation of aromatic systems. Rhodium-based catalysts are particularly effective.

Rhodium on Carbon (Rh/C): This heterogeneous catalyst is widely used for various hydrogenation reactions due to its high activity. samaterials.com It effectively accelerates the addition of hydrogen to unsaturated compounds. samaterials.com Homogeneous rhodium catalysts are also noted for their ability to selectively hydrogenate C=C bonds over C=O bonds under mild conditions. researchgate.netnih.gov

Rhodium on Alumina (B75360) (Rh/Al₂O₃): Supported on alumina, rhodium exhibits exceptional catalytic activity and high selectivity for hydrogenation, among other reactions. samaterials.com The alumina support can be γ-alumina or δ-alumina, and the rhodium content typically ranges from 0.1 wt% to 5 wt%. samaterials.comunive.it These catalysts are effective for hydrogenating various unsaturated compounds, including aromatic structures, with high stereospecificity. samaterials.com The introduction of ruthenium (Ru) to create bimetallic Ni-Ru/Al₂O₃ catalysts has also been shown to improve the dispersion and stability of the primary metal, greatly increasing conversion ability in related hydrogenations. rsc.org

Optimization of Reaction Conditions (Temperature, Pressure, Solvent Systems)

To maximize the yield and selectivity of the desired product, reaction conditions must be carefully optimized.

Temperature: The reaction temperature is a significant factor. For the hydrogenation of phthalic anhydride, temperatures can range from 60°C to 200°C, with a preferred range of 90°C to 140°C. google.com Lowering the temperature can decrease the reaction yield, with some hydrogenation processes showing no product formation at room temperature. researchgate.net

Pressure: Hydrogenation is typically carried out under elevated pressure. Hydrogen vapor pressure for phthalic anhydride hydrogenation can be between 2.0 and 10.0 MPa, with an optimal range often cited as 4.0 to 8.0 MPa. google.com

Solvent Systems: The choice of solvent can influence reaction outcomes. Solvents such as isopropanol (B130326), cyclohexane, and tetrahydrofuran (B95107) are used, with the mass ratio of phthalic anhydride to solvent ranging from 1:2 to 1:20. google.com Studies on other hydrogenation reactions have shown that isopropanol can be the optimal choice compared to other solvents. researchgate.net

Table 1: Optimized Conditions for Phthalic Anhydride Hydrogenation

Parameter Range Optimal Range Source
Temperature 60–200 °C 90–140 °C google.com
Hydrogen Pressure 2.0–10.0 MPa 4.0–8.0 MPa google.com
Solvent Isopropanol, Cyclohexane, THF, Water - google.com
Substrate:Solvent Ratio 1:2–1:20 (mass) - google.com

Reaction ofthis compound with Calcium Hydroxide (B78521) or Carbonate

A straightforward derivatization of this compound is its reaction with a calcium source to form Calcium cis-1,2-cyclohexanedicarboxylate. This salt is synthesized by reacting the diacid with either calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) in an aqueous medium. evitachem.com The reaction is typically conducted with stirring at moderate temperatures to ensure the complete dissolution and interaction between the components. evitachem.com The resulting calcium salt has applications as a nucleating or clarifying agent in polyolefins. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of this compound derivatives is crucial for applications where chirality is important, such as in pharmaceuticals and advanced materials. Enantioselective synthesis provides routes to these optically pure compounds.

One documented method involves the optical resolution of a mixture of enantiomeric cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives. researchgate.net This process utilizes a chiral auxiliary, (4S)-isopropyl-1,3-thiazolidine-2-thione, to separate the enantiomers. researchgate.netcrossref.org Following the separation, subsequent steps like mild aminolysis, methanolysis, or hydrolysis can yield the desired chiral derivatives. researchgate.net More broadly, the field of asymmetric catalysis, including enantioselective photocatalysis, has become a powerful tool for constructing a wide variety of chiral cyclic molecules. mdpi.com For instance, copper-catalyzed cyclizative aminoboration has been developed for the enantioselective synthesis of chiral cis-disubstituted piperidines, demonstrating a modern approach to creating stereochemically defined cyclic systems. nih.gov

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes naturally occurring enantiopure compounds as starting materials. A prominent approach for synthesizing derivatives of this compound involves the use of cis-cyclohexadiene diols. elsevierpure.com These diols are readily available through the whole-cell oxidation of aromatic substrates by soil bacteria and serve as versatile chiral synthons. elsevierpure.com Their inherent stereochemistry guides the diastereoselective formation of various functionalized cyclohexane systems. elsevierpure.com This methodology allows for a wide array of functional group manipulations, including epoxidation, dihydroxylation, and aziridination, to construct complex natural products. elsevierpure.com Another strategy involves the optical resolution of racemic mixtures, such as cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives, using a chiral auxiliary like (4S)-isopropyl-1,3-thiazolidine-2-thione. researchgate.net This process allows for the separation of enantiomers, which can then be converted to the desired optically pure products through methods like mild aminolysis, methanolysis, or hydrolysis. researchgate.net

Enzymatic Desymmetrization Strategies

Enzymatic desymmetrization is a powerful technique for converting prochiral meso compounds, such as cis-1,2-cyclohexanedicarboxylic anhydride, into valuable chiral synthons. This strategy leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between two chemically equivalent functional groups. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) are effective in catalyzing the transesterification of related meso compounds like cis-1,3-cyclohexanediol, achieving high yields (up to 93%) and excellent enantioselectivity (ee's up to >99.5%). nih.gov Similar principles are applied to the desymmetrization of prochiral σ-symmetric dicarboxylic anhydrides, where enzymatic reactions can lead to the formation of chiral monoesters or amides with high enantiomeric excess. researchgate.net The partial saponification of a meso-diester, dimethyl tetrahydrophthalate, using pig liver esterase is another key example of this approach, yielding an enantiomerically pure product on a large scale. researchgate.net

Asymmetric Catalysis in this compound Derivatization

Asymmetric catalysis offers a direct route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of cyclohexane derivatives, organocatalysis has emerged as a particularly effective tool. For example, one-pot reactions combining β-dicarbonyl compounds, nitroalkenes, and α,α-dicyanoolefins can be catalyzed by a bifunctional amino-squaramide. nih.gov This sequential organocatalysis approach, using a low loading of the chiral catalyst and an achiral base, can produce highly functionalized cyclohexane derivatives bearing five stereogenic centers in excellent yields and stereoselectivities (>30:1 dr, 98-99% ee). nih.gov

Another sophisticated approach involves the use of confined Brønsted acids, such as imidodiphosphorimidates (IDPis), to catalyze asymmetric reactions of purely aliphatic hydrocarbons. nih.gov These powerful chiral catalysts have enabled reactions like the Wagner-Meerwein shift of aliphatic alkenyl cycloalkanes to cycloalkenes with high regio- and enantioselectivity, a transformation previously challenging for asymmetric catalysis. nih.gov

Catalytic System Reaction Type Substrates Product Stereoselectivity
Amino-squaramide / TBDMichael–Michael–1,2-additionβ-ketoester, β-nitrostyrene, α,α-dicyanoolefinFunctionalized cyclohexane>30:1 dr, 99% ee nih.gov
Imidodiphosphorimidate (IDPi)Wagner–Meerwein shiftAlkenyl cycloalkanesCycloalkenesHigh ee nih.gov

Enantioselective Formation of Specific Esters (e.g., Mono(phenylmethyl) Ester)

The enantioselective synthesis of specific esters, such as monoesters of dicarboxylic acids, is crucial for creating advanced intermediates. While direct enantioselective esterification of this compound is a complex challenge, related strategies highlight potential pathways. The desymmetrization of the corresponding anhydride using chiral alcohols or enzymatic methods can yield chiral monoesters. For instance, the chiral aminolysis of cis-4-cyclohexen-1,2-ylenebis(carboxylic acid) anhydride using the sodium salt of a chiral thiazolidine-2-thione demonstrates high selectivity, leading to a chiral amide-acid product. researchgate.net This approach can be adapted to use chiral alcohols for the synthesis of specific esters. Information on the direct synthesis of 1-butyl 2-(phenylmethyl) ester of 1,2-cyclohexanedicarboxylic acid is available, though details on its enantioselective formation are less specified in the provided context. nih.gov

Derivatization Reactions for Research Applications

This compound serves as a versatile scaffold that can be readily modified through its carboxylic acid groups. These derivatization reactions are fundamental for its use in various research contexts, including the synthesis of polymers and pharmacologically active molecules.

Esterification under Acidic or Catalytic Conditions

Esterification is a primary transformation of this compound. The classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is commonly employed. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it forms. masterorganicchemistry.com For example, the synthesis of diethyl cis-Δ4-tetrahydrophthalate from the corresponding anhydride is achieved by heating with absolute ethanol (B145695) and p-toluenesulfonic acid. orgsyn.org The subsequent hydrogenation of this diester yields diethyl cis-hexahydrophthalate. orgsyn.org The kinetics of the acid-catalysed hydrolysis, the reverse reaction, have been studied for methyl cyclohexanedicarboxylates to understand steric and polar effects. rsc.org

Reaction Reagents Conditions Product Yield
Fischer Esterificationcis-Δ4-Tetrahydrophthalic anhydride, Ethanol, p-Toluenesulfonic acidReflux, 95-105°CDiethyl cis-Δ4-tetrahydrophthalate83-86% orgsyn.org
Catalytic HydrogenationDiethyl cis-Δ4-tetrahydrophthalate, H₂, Platinum oxide catalystLow-pressure H₂, EthanolDiethyl cis-hexahydrophthalate94-96% orgsyn.org

Amidation Reactions

Amidation reactions convert the carboxylic acid functionalities into amides, which are stable and prevalent linkages in chemical and biological systems. A straightforward method for amidation is the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with an amine. nih.gov This reaction can proceed readily, often at room temperature, to yield either an open-chain amide-carboxylic acid or, upon heating or with specific reagents, a cyclic imide. nih.gov The outcome depends on the amine substrate and the reaction conditions. For example, the reaction of the anhydride with substituted anilines like o- and p-anisidine (B42471) has been shown to produce both amide-acid and cyclic imide derivatives. nih.gov Modern amidation methods often utilize coupling reagents such as HBTU or employ catalysts to facilitate the direct reaction between carboxylic acids and amines under mild conditions, which helps to avoid racemization of chiral centers. organic-chemistry.org

Formation of Anhydrides

The interconversion between this compound and its anhydride, cis-hexahydrophthalic anhydride, is a fundamental process in its chemistry.

The synthesis of this compound can be achieved through the acid-catalyzed hydrolysis of its cyclic anhydride, cis-hexahydrophthalic anhydride. This reaction involves the cleavage of the anhydride ring by water in the presence of an acid catalyst. fiveable.me

The process is a nucleophilic acyl substitution reaction. fiveable.me The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of the anhydride by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. fiveable.me

Proton Transfer : A proton is transferred from the oxonium ion (the attacking water molecule that is now bonded to the carbonyl carbon) to a water molecule in the solvent, neutralizing the intermediate.

Ring Opening : The tetrahedral intermediate collapses, leading to the cleavage of the C-O-C bond within the anhydride ring. This step is often facilitated by the protonation of the ether-like oxygen in the ring, making it a better leaving group. The result is the formation of the open-chain dicarboxylic acid. youtube.com

Deprotonation : The final step is the deprotonation of the newly formed carboxylic acid to yield the neutral this compound and regenerate the acid catalyst.

The rate of this hydrolysis reaction can be increased by raising the temperature and by the presence of either acid or base catalysts. fiveable.me

The formation of a cyclic anhydride from a dicarboxylic acid is a dehydration or condensation reaction. For dicarboxylic acids that can form stable five- or six-membered rings, such as this compound, this can often be accomplished by heating. fiveable.melibretexts.org The application of heat drives the equilibrium toward the formation of the anhydride by removing water as it is formed. researchgate.net

The general mechanism for this intramolecular dehydration involves:

Protonation : One of the carboxylic acid groups is protonated, typically on the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack : The hydroxyl oxygen of the second carboxylic acid group acts as a nucleophile, attacking the carbonyl carbon of the protonated group. This forms a cyclic tetrahedral intermediate.

Water Elimination : A water molecule is eliminated from the intermediate, and a final deprotonation step yields the cyclic anhydride.

More advanced and milder methods have been developed for synthesizing cyclic anhydrides from dicarboxylic acids to avoid the harsh conditions of high heat. researchgate.net One such method involves using a catalyst prepared in situ from magnesium chloride (MgCl₂) and dialkyl dicarbonates under mild conditions (e.g., 40 °C in THF), which produces cyclic anhydrides with high yield and selectivity. researchgate.netacs.org Another reported system uses triphenylphosphine (B44618) oxide (TPPO) and oxaloyl chloride to promote the cyclization of dicarboxylic acids into their anhydrides. nih.gov For instance, cis-hexahydrophthalic anhydride can be prepared by reacting this compound with oxalyl chloride in dry toluene (B28343) with a catalytic amount of DMF. chemicalbook.com

Table 1: Comparison of Anhydride Formation Methods
MethodReagents/ConditionsKey FeaturesReference
Thermal DehydrationHeating the dicarboxylic acidSimple; effective for 5- and 6-membered rings; drives off water to shift equilibrium. fiveable.melibretexts.org
Catalytic DehydrationMgCl2 and dialkyl dicarbonatesOperates under mild conditions; provides high yield and selectivity; uses inexpensive catalyst. researchgate.netacs.org
Promoted DehydrationTriphenylphosphine oxide (TPPO) / Oxaloyl ChlorideEffective system for synthesizing cyclic anhydrides from dicarboxylic acids. nih.gov
Acyl Chloride RouteOxalyl chloride, cat. DMFSpecific lab-scale synthesis for converting the diacid to the anhydride. chemicalbook.com

Complexation Reactions with Metal Ions and Organic Ligands

This compound, particularly in its deprotonated dicarboxylate form, can act as a bidentate ligand, forming coordination complexes with various metal ions. dergipark.org.trchemguideforcie.co.uk A ligand is a molecule or ion that has a lone pair of electrons available to form a dative covalent bond with a central metal ion. chemguideforcie.co.uk The two carboxylate groups can chelate to a metal center, influencing the geometry and properties of the resulting complex.

Spectrophotometric studies have confirmed that the reaction of cyclohexanedicarboxylic acid with iron(II) ions is a complexation reaction. dergipark.org.tr Research has shown that one molecule of the dicarboxylic acid reacts with one iron(II) ion, suggesting a 1:1 stoichiometry. dergipark.org.tr The proposed structure of the resulting complex is [Fe(C₈H₁₀O₄)]·7H₂O. dergipark.org.tr This iron complex is a brown solid that is insoluble in water but shows solubility in organic solvents like benzene, ether, and acetone. dergipark.org.tr

The pH of the solution plays a critical role in these complexation reactions. For the iron(II) complex, extraction experiments indicated that the transfer of Fe(II) ions from the aqueous phase to the organic phase (containing the ligand) was most efficient at a pH of 7.5. dergipark.org.tr

While much work has been done on coordination polymers with the trans-isomer of cyclohexanedicarboxylic acid, complexes with the cis-isomer have also been reported. nih.gov For example, the synthesis of [Co(μ-H₂O)(H₂O)₂(cis-chdc)]ₙ (where chdc is cyclohexanedicarboxylate) has been documented, demonstrating the capability of the cis-ligand to form polymeric structures with transition metals. nih.gov The formation of such complexes is often identified by observable changes, such as the dissolution of an otherwise insoluble compound or distinct color changes in the solution. youtube.com

Table 2: Properties of an Iron(II) Complex with cis-1,2-Cyclohexanedicarboxylate
PropertyFindingReference
Metal IonIron(II) (Fe2+) dergipark.org.tr
Stoichiometry (Ligand:Metal)1:1 dergipark.org.tr
Proposed Complex Formula[Fe(C8H10O4)]·7H2O dergipark.org.tr
AppearanceBrown solid dergipark.org.tr
SolubilityInsoluble in water; Soluble in benzene, ether, acetone dergipark.org.tr
Optimal pH for Extraction7.5 dergipark.org.tr

Iii. Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of cis-1,2-cyclohexanedicarboxylic acid in the solution state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of connectivity, and in-depth conformational analysis.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule. The symmetry of this compound simplifies its spectra, but the non-planar chair conformation leads to distinct signals for the axial and equatorial protons on the cyclohexane (B81311) ring.

The ¹H NMR spectrum typically shows complex multiplets for the aliphatic protons of the cyclohexane ring due to extensive spin-spin coupling. The protons at C1 and C2 (methine protons) are diastereotopic and appear at a distinct chemical shift from the methylene (B1212753) protons at C3, C4, C5, and C6. The carboxylic acid protons produce a broad singlet at a significantly downfield chemical shift, which can vary with solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, only four distinct carbon signals are expected: one for the two equivalent carboxylic acid carbons, one for the two equivalent methine carbons (C1 and C2), and two for the four methylene carbons (C3/C6 and C4/C5).

Table 1: Representative ¹H NMR Spectral Data for this compound Data sourced from publicly available spectral databases. nih.gov Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and instrument frequency.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
-COOH~12.2Broad Singlet
H1, H2~2.8Multiplet
H3, H6 (axial/equatorial)~2.1Multiplet
H4, H5 (axial/equatorial)~1.5Multiplet

Table 2: Representative ¹³C NMR Spectral Data for this compound Data sourced from publicly available spectral databases. nih.gov Exact chemical shifts (δ) can vary based on the solvent.

Carbon Assignment Chemical Shift (δ, ppm)
C=O~175
C1, C2~42
C3, C6~25
C4, C5~22

2D NMR for Elucidating Complex Structures

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecule's covalent structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling interactions. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the methine protons (H1/H2) to the adjacent methylene protons (H3/H6). Further correlations would be seen between H3/H6 and H4/H5, tracing the connectivity around the entire cyclohexane ring. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the proton signal around 2.8 ppm would show a cross-peak to the carbon signal at ~42 ppm, confirming their assignment as C1/H1 and C2/H2.

The cyclohexane ring is not planar and exists predominantly in a chair conformation. For cis-1,2-disubstituted cyclohexanes, one substituent must occupy an axial position while the other occupies an equatorial position (axial-equatorial or a,e). youtube.comlibretexts.org This molecule undergoes a rapid "ring flip" at room temperature, converting between two identical (degenerate) chair conformations.

NMR spectroscopy, specifically the analysis of vicinal proton-proton coupling constants (³JHH), is a primary tool for studying these conformational equilibria. acs.orgnih.gov The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the coupling constants between adjacent protons (e.g., H1 and H6, or H2 and H3), the time-averaged populations of different conformers can be determined. acs.org In different solvents, the equilibrium between conformers can shift, which would be reflected in changes to the observed coupling constants. nih.gov For this compound, the rapid interconversion between two equivalent (a,e) chair forms results in averaged NMR signals.

The concept of enantiopurity determination is not applicable to this compound. This molecule possesses an internal plane of symmetry that bisects the C1-C2 and C4-C5 bonds, making it an achiral meso compound. As it is achiral, it does not have an enantiomer and cannot exist in an optically active form.

However, NMR-based chiral derivatization protocols are a relevant analytical technique for compounds that can be reacted with this compound. The general principle involves reacting a chiral or prochiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These resulting diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined. semanticscholar.org

When the achiral this compound is reacted with a single enantiomer of a chiral reagent (e.g., a chiral alcohol to form a diester), a pair of diastereomers is formed. The two carboxylic acid groups in the meso starting material are enantiotopic, and their reaction with a chiral agent will lead to two distinct diastereomeric products that can be distinguished and quantified by NMR.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used for determining molecular weight and deducing structural information from fragmentation patterns.

Gas chromatography-mass spectrometry is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. researchgate.net Due to the high polarity and low volatility of dicarboxylic acids, direct analysis of this compound by GC-MS is challenging. The presence of two carboxylic acid groups promotes strong intermolecular hydrogen bonding, requiring high temperatures that can lead to thermal degradation (e.g., anhydride (B1165640) formation). colostate.edu

To overcome this, a derivatization step is almost always required to convert the polar carboxylic acid groups into less polar, more volatile functional groups. gcms.cz Common derivatization methods include:

Esterification: Reaction with an alcohol (e.g., methanol (B129727) with an acid catalyst) to form a diester, such as dimethyl cis-1,2-cyclohexanedicarboxylate. spectrabase.com

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and polarity. researchgate.netresearchgate.net The separated component then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint. For the ester derivative, characteristic fragments would arise from the loss of alkoxy groups (-OR) and cleavage of the cyclohexane ring. researchgate.net The mass spectrum of the underivatized acid shows characteristic peaks at m/z values of 81 and 126. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar, thermally labile molecules like dicarboxylic acids. In the analysis of this compound, ESI-MS typically operates in negative ion mode, which is highly effective for acidic compounds. The primary ion observed is the deprotonated molecule, [M-H]⁻. fishersci.com

The ionization efficiency and the types of ions formed can be influenced by the experimental conditions, such as the pH and the composition of the mobile phase. fishersci.com For instance, studies on dicarboxylic acids show that in addition to the deprotonated molecule, adduct ions are commonly formed. fishersci.com When halide ions are present in the solution, adducts such as [M+Cl]⁻ may be observed. fishersci.com In the presence of sodium salts, which are common in ESI-MS, analytes with labile protons like carboxylic acids can undergo sodium-hydrogen exchange, leading to the detection of adducts like [M-H+2Na]⁺ and even [M-2H+3Na]⁺ in positive ion mode. nist.gov

For enhanced separation and specificity, particularly in complex matrices, dicarboxylic acids can be derivatized into esters (e.g., dibutyl esters) and analyzed by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sielc.com

Table 1: Expected Ions for this compound in ESI-MS

Ion TypeFormulaIonization ModeDescription
Deprotonated Molecule[C₈H₁₁O₄]⁻NegativeLoss of one acidic proton from a carboxyl group.
Chloride Adduct[C₈H₁₂O₄Cl]⁻NegativeAdduct formation with a chloride ion. fishersci.com
Double Sodium Adduct[C₈H₁₁O₄Na₂]⁺PositiveReplacement of one proton with two sodium ions. nist.gov
Triple Sodium Adduct[C₈H₁₀O₄Na₃]⁺PositiveReplacement of both carboxylic protons with three sodium ions. nist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of its carboxylic acid groups.

The most prominent feature is an extremely broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The extensive hydrogen bonding in the solid state contributes to the significant broadening of this peak.

Another key absorption is the intense, sharp peak corresponding to the carbonyl (C=O) stretch, which typically appears between 1760 and 1690 cm⁻¹. For saturated, dimeric carboxylic acids, this peak is often found near 1710 cm⁻¹. The spectrum also contains C-O stretching and O-H bending vibrations within the fingerprint region. Specifically, a C-O stretch is expected between 1320-1210 cm⁻¹ and O-H bends can be found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch3300 - 2500Strong, Very Broad
C-H (Aliphatic)Stretch3000 - 2850Medium
C=O (Carboxylic Acid)Stretch1760 - 1690Strong, Sharp
O-H (Carboxylic Acid)Bend1440 - 1395Medium
C-O (Carboxylic Acid)Stretch1320 - 1210Medium

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to evaluate the thermal stability of a compound. For this compound, which has a reported melting point of 188-192 °C, thermal analysis would characterize its behavior upon heating.

A typical TGA curve for this compound would show a stable baseline with no significant mass loss until the temperature approaches its decomposition point, which occurs at temperatures above melting. The DTA curve would first show an endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, TGA would record a significant mass loss, indicating decomposition. This decomposition process is generally exothermic, which would be reflected by one or more exothermic peaks in the DTA curve. Safety data for the compound indicates that thermal decomposition leads to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂). fishersci.comfishersci.com Studies on polyesters derived from cyclohexanedicarboxylic acids also suggest that decomposition occurs at elevated temperatures, for instance, around 280-300°C for the polymeric form.

X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction has been employed to determine the precise three-dimensional molecular structure and crystal packing of this compound. The analysis reveals that the compound crystallizes in the triclinic system.

The crystal structure was solved and refined to a final R factor of 0.056 for 1505 independent reflections. A key conformational feature of the molecule is the arrangement of the two carboxyl groups relative to the cyclohexane ring, which adopts a chair conformation. One of the carboxyl groups is situated in an axial position, while the other occupies an equatorial position. This contrasts with the trans isomer, where both carboxyl groups are in equatorial positions. The molecules in the crystal lattice are linked together by hydrogen bonds between the carboxyl groups of adjacent molecules.

Table 3: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemTriclinic
Space Group
a (Å)6.55
b (Å)7.96
c (Å)8.84
α (°)104.1
β (°)100.8
γ (°)105.7
R factor0.056

Iv. Coordination Chemistry and Metal Complexes of Cis 1,2 Cyclohexanedicarboxylic Acid

Ligand Properties of cis-1,2-Cyclohexanedicarboxylic Acid

The specific stereochemistry and flexibility of this compound (H₂chdc) dictate its function as a ligand in coordination chemistry. Its two carboxylic acid groups, positioned on the same side of the cyclohexane (B81311) ring, allow for distinct coordination modes compared to its trans isomer.

This compound is a versatile building block for constructing a wide array of coordination compounds, ranging from simple discrete molecules (0-D) to extended one-dimensional (1-D) chains, two-dimensional (2-D) layers, and three-dimensional (3-D) frameworks. The final dimensionality and topology of these structures are highly dependent on the choice of the metal center and the presence of ancillary ligands, such as various bipyridyls. rsc.org Research has demonstrated that the deprotonated carboxylate groups of the cis-1,2-cyclohexanedicarboxylate anion can coordinate to metal ions through different connectivity modes, contributing to this structural diversity. rsc.org For instance, it can act as a bridging ligand to form one-dimensional helical chains or sequences of fused rings in complexes with cobalt and silver. acs.org This adaptability makes it a valuable component in the crystal engineering of metal-organic frameworks (MOFs) and coordination polymers with targeted properties. rsc.org

The stereochemistry of the ligand is a critical factor in determining the structure of the resulting metal complex. In this compound, the two carboxylate groups are held in close proximity on the same face of the flexible cyclohexane ring. This spatial arrangement is fundamentally different from the trans isomer, where the groups are on opposite sides.

This cis configuration allows the ligand to act as a chelating agent , where both carboxylate groups bind to a single metal center, forming a stable ring. This mode is sterically impossible for the trans isomer. Furthermore, the cis isomer can effectively bridge two metal centers, with its conformation influencing the curvature and structure of the resulting polymer chain. This is evident in the formation of various zinc(II) complexes where the cis-1,2-cyclohexanedicarboxylate ligand adopts specific conformations to build coordination polymers of varying dimensionalities. rsc.org The "kinked" or bent nature of the cis isomer, as opposed to the more linear geometry of the trans isomer, can introduce turns or helicity into polymeric chains, a crucial feature in designing complex supramolecular architectures. acs.orgbohrium.com

Synthesis and Characterization of Metal Salts and Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, including simple precipitation reactions in aqueous solutions and hydrothermal techniques, which are often used for creating crystalline coordination polymers.

Simple alkali metal and ammonium (B1175870) salts of this compound have been synthesized. These salts are typically prepared through straightforward acid-base reactions where the corresponding hydroxide (B78521) or ammonia (B1221849) is reacted with the acid in an aqueous medium. A study by Altun et al. successfully synthesized the sodium, potassium, and ammonium salts for further investigation.

Salt NameGeneral Synthesis MethodReference
Sodium cis-1,2-cyclohexanedicarboxylateReaction of this compound with sodium hydroxide.
Potassium cis-1,2-cyclohexanedicarboxylateReaction of this compound with potassium hydroxide.
Ammonium cis-1,2-cyclohexanedicarboxylateReaction of this compound with aqueous ammonia.

Transition metal salts and coordination polymers of this compound have been prepared, leading to materials with interesting structural and physical properties.

Manganese(II): The manganese(II) salt of this compound has been synthesized and characterized.

Iron(II): An iron(II) complex has been synthesized by reacting iron(II) sulfate (B86663) heptahydrate with the acid under reflux conditions.

Zinc(II): A variety of zinc(II) coordination polymers have been synthesized under hydrothermal conditions by reacting a zinc(II) salt with this compound and different ancillary bipyridyl ligands. rsc.orgacs.org These reactions have yielded crystalline products with diverse structural motifs. rsc.org

Copper(II): While numerous copper complexes with the related trans-1,4-cyclohexanedicarboxylate ligand have been reported, a direct synthesis for a simple copper(II) cis-1,2-cyclohexanedicarboxylate salt is not readily available in the reviewed scientific literature.

The table below summarizes the synthesis of several documented transition metal complexes.

Metal IonReactantsMethodResulting ComplexReference
Mn(II)MnCl₂·4H₂O + H₂chdcAqueous reactionManganese cis-1,2-cyclohexanedicarboxylate
Fe(II)FeSO₄·7H₂O + H₂chdcReflux[Fe(C₈H₁₀O₄)]·7H₂O
Zn(II)Zn(NO₃)₂·6H₂O + H₂chdc + 2,2'-bpyHydrothermal[Zn₂(chdc)₂(2,2'-bpy)₂(H₂O)₂]·H₂O rsc.org
Co(II)CoCl₂·6H₂O + H₂chdc + pbmbHydrothermal{[Co(pbmb)(chdc)]·2H₂O}n acs.org

The characterization of newly synthesized complexes is crucial for determining their structure and properties. For the iron(II) complex with the proposed formula [Fe(C₈H₁₀O₄)]·7H₂O, a combination of spectroscopic and analytical methods was used for its characterization. Elemental analysis confirmed a 1:1 stoichiometry between the iron(II) ion and the cyclohexanedicarboxylate ligand. Thermogravimetric analysis (TGA) was employed to understand the thermal decomposition of the compound and confirm the presence of water molecules. The TGA results showed that water molecules are released from the structure at temperatures up to 181°C, while the organic ligand decomposes at higher temperatures between 306°C and 724°C, ultimately leaving a residue of iron(II) oxide (FeO). These analyses led to the proposed structure of [Fe(C₈H₁₀O₄)]·7H₂O.

Analytical MethodFindingInterpretationReference
Elemental AnalysisResults consistent with a 1:1 ratio of Fe to C₈H₁₀O₄.Confirms the stoichiometry of the complex.
Thermogravimetry (TGA)Weight loss up to 181°C.Corresponds to the loss of seven water molecules.
Thermogravimetry (TGA)Decomposition between 306-724°C.Corresponds to the decomposition of the organic ligand.
Thermogravimetry (TGA)Final residue above 724°C.The remaining compound was identified as FeO.

Crystal Engineering of Metal-Organic Frameworks (MOFs) utilizing this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and ultimately the function of the MOF. While aromatic carboxylates are widely used in MOF synthesis due to their rigidity, aliphatic dicarboxylates like the isomers of cyclohexanedicarboxylic acid are also employed to introduce flexibility and different structural motifs. nih.gov

Detailed studies on the crystal engineering of MOFs specifically utilizing this compound as the primary linker are not extensively documented in publicly available research. However, the principles of MOF design and the behavior of its isomers in forming coordination polymers provide a strong basis for understanding its potential. The cis configuration of the carboxylate groups in this compound makes it an excellent candidate for forming chelate rings with metal centers, which can act as secondary building units (SBUs). These SBUs can then be further connected into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

For comparison, the related isomers, cis- and trans-1,4-cyclohexanedicarboxylic acid, have been successfully used to construct a variety of MOFs. For instance, copper(II) has been shown to form a 2D ladder-like structure with cis-1,4-cyclohexanedicarboxylate, where the ligand bridges copper dimers. acs.org In another example, a series of uranyl ion complexes with cis- and trans-1,4-cyclohexanedicarboxylate have been synthesized, demonstrating a wide range of architectures from 1D chains to complex 3D interpenetrated networks, highlighting the influence of the ligand's stereochemistry on the final structure. nih.gov

The synthesis of MOFs is often achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent. The final structure of the MOF can be influenced by several factors, including the metal-to-ligand ratio, the pH of the reaction mixture, the solvent system, and the reaction temperature and pressure. It is conceivable that this compound, with its specific stereochemistry, could lead to novel MOF topologies with potential applications in gas storage, separation, and catalysis. The flexible cyclohexane backbone, in contrast to rigid aromatic linkers, can impart dynamic properties to the framework.

Table 1: Examples of Metal-Organic Frameworks with Cyclohexanedicarboxylate Isomers

CompoundMetal IonLigand IsomerDimensionalityReference
[Cu₂(cis-1,4-chdc)₂(H₂O)₂]Cu(II)cis-1,4-cyclohexanedicarboxylate2D acs.org
[UO₂(t-1,4-chdc)(H₂O)₂]UO₂²⁺trans-1,4-cyclohexanedicarboxylate1D nih.gov
[UO₂(c-1,4-chdc)(DMF)]UO₂²⁺cis-1,4-cyclohexanedicarboxylate2D nih.gov

This table is for illustrative purposes, showcasing the use of related isomers in MOF construction due to the limited specific data for this compound.

Catalytic Applications of Metal Complexes

Metal complexes of carboxylic acids are widely explored for their catalytic activities in various organic transformations. The ligand can influence the catalytic performance of the metal center by modifying its electronic properties, coordination environment, and steric accessibility.

Role in Altering Metal Ion Reactivity

The coordination of cis-1,2-cyclohexanedicarboxylate to a metal ion can significantly alter its reactivity. The chelation of the ligand to the metal center can impose a specific geometry, which may be beneficial for certain catalytic reactions by creating a pre-organized active site. The electron-donating nature of the carboxylate groups can increase the electron density on the metal center, which can, in turn, influence its redox potential and Lewis acidity.

While specific studies detailing the role of this compound in altering metal ion reactivity for catalysis are scarce, general principles of coordination chemistry suggest several potential effects. For instance, in oxidation catalysis, the ligand could stabilize higher oxidation states of the metal or, conversely, promote reductive elimination steps. In Lewis acid catalysis, the ligand can modulate the Lewis acidity of the metal center, fine-tuning its ability to activate substrates.

A study on vanadium dioxo complexes in the deoxydehydration of diols showed that the conformation of the diol substrate significantly impacts reactivity, with the conformationally locked cis-1,2-cyclohexanediol (B155557) being a poor substrate. rsc.org This suggests that the rigid cis conformation of a coordinated ligand like cis-1,2-cyclohexanedicarboxylate could impose significant steric constraints that would influence substrate binding and transformation at the metal center.

Transesterification Catalysis

Transesterification is a crucial organic reaction for the synthesis of esters and is widely used in various industrial processes, including the production of biodiesel. nih.gov This reaction can be catalyzed by acids, bases, or metal complexes. Metal-based catalysts, particularly those involving Lewis acidic metal centers, are of significant interest. The general mechanism for metal-catalyzed transesterification involves the coordination of the ester to the metal center, which activates the carbonyl group towards nucleophilic attack by an alcohol.

There is a lack of specific reports on the use of metal complexes of this compound for transesterification catalysis. However, based on the general principles of Lewis acid catalysis, it is plausible that such complexes could be active. The metal center in a complex with cis-1,2-cyclohexanedicarboxylate would act as a Lewis acid, and the ligand would serve to solubilize the complex in the reaction medium and modulate the activity of the metal. The steric bulk of the cyclohexane ring could also play a role in the substrate selectivity of the catalyst.

The effectiveness of such a catalyst would depend on several factors, including the nature of the metal ion, the stability of the complex under reaction conditions, and the ability of the substrate to access the active catalytic site. Further research is needed to explore the potential of this compound-metal complexes in this important area of catalysis.

V. Polymer Science and Material Applications

cis-1,2-Cyclohexanedicarboxylic Acid as a Building Block in Polymer Synthesis

This compound is a versatile monomer used in the synthesis of various polymers. cymitquimica.com Its non-planar, cyclic structure introduces unique properties into the polymer backbone. The reactivity of its two carboxylic acid groups allows it to participate in polymerization reactions, forming long-chain molecules. The specific cis configuration of the carboxylic acid groups influences the spatial arrangement of the resulting polymer chains, which in turn affects the material's physical and chemical properties.

The anhydride (B1165640) form, cis-1,2-cyclohexanedicarboxylic anhydride, is also a common starting material in polymer synthesis. sigmaaldrich.comcalpaclab.com The use of the anhydride can be advantageous in certain polymerization processes, offering different reaction kinetics and byproducts compared to the diacid.

Polycondensation Reactions

Polycondensation is a key method for synthesizing polymers from monomers like this compound. gdckulgam.edu.in In these reactions, the dicarboxylic acid or its anhydride reacts with a co-monomer containing two or more reactive functional groups, such as hydroxyl or amino groups, to form a polymer and a small molecule byproduct, typically water. gdckulgam.edu.in The stepwise nature of polycondensation allows for the formation of polyesters and polyamides with controlled molecular weights and structures. gdckulgam.edu.in

Hyperbranched polymers are a class of dendritic polymers characterized by their highly branched, three-dimensional architecture and a high density of functional groups. researchgate.netrsc.org this compound can be used in the synthesis of hyperbranched polyesteramides through polycondensation reactions. These reactions often involve an AB2-type monomer, where 'A' and 'B' are different functional groups that can react with each other. The dicarboxylic acid acts as a branching unit, contributing to the complex, tree-like structure of the final polymer. The resulting hyperbranched polyesteramides can be modified with various functionalities, such as unsaturated groups or long alkyl chains, allowing their properties like polarity and viscosity to be tailored for specific applications. researchgate.net

This compound is also utilized in the production of unsaturated polyester (B1180765) resins. These resins are synthesized through the polycondensation of a dicarboxylic acid (or its anhydride) with a glycol, which is a diol. When an unsaturated dicarboxylic acid is also included in the reaction, the resulting polyester chain contains double bonds. These sites of unsaturation allow the resin to be cross-linked later, typically with a vinyl monomer like styrene, to form a rigid, thermoset material. The inclusion of this compound in the formulation can modify the properties of the final cured resin, such as its flexibility, toughness, and chemical resistance.

Applications in Plasticizer Development

Plasticizers are additives that increase the flexibility, durability, and elasticity of polymers, particularly polyvinyl chloride (PVC). nih.gov Concerns over the potential health effects of traditional phthalate-based plasticizers have driven the development of safer alternatives. skku.edu

Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) is a significant non-phthalate plasticizer developed as a safer substitute for phthalates like diisononyl phthalate (B1215562) (DINP) and di(2-ethylhexyl) phthalate (DEHP). skku.eduwikipedia.orgnih.gov Marketed under the trade name Hexamoll® DINCH, it is produced through the catalytic hydrogenation of DINP, which converts the aromatic phthalate ring into a cyclohexane (B81311) ring. wikipedia.org This structural change results in a non-aromatic compound. penpet.com

DINCH is used in a variety of sensitive applications, including medical devices, toys, and food packaging, due to its favorable toxicological profile. nih.govpenpet.com Its use in food contact materials has been approved by regulatory bodies such as the European Food Safety Authority. wikipedia.org

Commercial DINCH is a complex mixture of isomers. penpet.com This complexity arises from both the isomeric nature of the isononyl alcohol used in its synthesis and the cis/trans isomerism of the 1,2-cyclohexanedicarboxylate ring. wikipedia.orgpenpet.com The isononyl alcohol itself is a mixture of various branched-chain nine-carbon alcohols. google.com

The hydrogenation of DINP to produce DINCH results in both cis and trans isomers of the cyclohexane-1,2-dicarboxylate moiety. wikipedia.org Commercial Hexamoll® DINCH typically consists of approximately 90% cis-isomers and 10% trans-isomers. wikipedia.org This isomeric ratio is a key characteristic of the commercial product and influences its physical properties, such as viscosity and low-temperature flexibility.

Interactive Data Table: Properties of DINCH

PropertyValueSource
Chemical Formula C₂₆H₄₈O₄
Molar Mass 424.666 g·mol⁻¹
Appearance Colorless liquid
Odor Almost odorless wikipedia.org
Density 0.944–0.954 g·cm⁻³ wikipedia.org
Melting Point Pour point: -54 °C wikipedia.org
Boiling Point 394 °C wikipedia.org

Material Properties Enhancement through this compound Incorporation

The incorporation of this compound into polymer chains serves as a strategic approach to tailor and enhance material properties. The non-planar, kinked structure of the cis-isomer disrupts the regular packing of polymer chains, which can lead to significant alterations in thermal and mechanical characteristics. This contrasts with the effects of its trans-isomer, which generally promotes linearity and crystallinity in polymers.

Research into copolyesters and copolyamides containing cycloaliphatic units has demonstrated that the stereochemistry of the dicarboxylic acid monomer is a critical determinant of the final material's performance. While the trans-isomer is known to produce more rigid polymers with higher glass transition temperatures, the inclusion of this compound can lead to materials with increased flexibility. This is attributed to the "kinks" that the cis-isomer introduces into the polymer backbone, hindering the close packing of chains and thereby reducing crystallinity.

Detailed Research Findings

Specific quantitative data on the material property enhancements resulting solely from the incorporation of this compound is not extensively available in the public domain. Much of the existing research focuses on the more common 1,4-isomer or presents data on mixtures of cis- and trans-isomers without isolating the specific contribution of the cis-1,2- structure.

To illustrate the typical effects of cycloaliphatic diacids on polymer properties, the following interactive data table presents findings for copolyamides containing 1,4-cyclohexanedicarboxylic acid (a mixture of cis and trans isomers). While not specific to the 1,2-cis-isomer, this data provides insight into how the incorporation of a cyclic dicarboxylic acid can modify a polymer's thermal and mechanical properties compared to a standard polyamide like PA6.

Molar Ratio of BAEA/CHDA Salt (%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Young's Modulus (MPa)
060.0212.7698.54
1075.2195.3850.12
2081.5188.6945.33
3089.4170.41093.89

Data adapted from a study on copolyamides containing N¹,N⁶-Bis-(2-aminoethyl)adipamide (BAEA) and 1,4-cyclohexanedicarboxylic acid (CHDA). researchgate.net

This table demonstrates a clear trend where increasing the concentration of the cycloaliphatic dicarboxylic acid salt leads to a significant increase in the glass transition temperature and Young's modulus, indicating a more rigid and stiffer material. Concurrently, the melting temperature decreases, which is consistent with the disruption of crystalline structures. Although this data is for the 1,4-isomer, similar trends in the modification of these properties would be anticipated with the incorporation of this compound, with the magnitude of the changes being dependent on the specific interactions and conformations within the polymer matrix.

Vi. Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For cis-1,2-Cyclohexanedicarboxylic acid, DFT calculations are instrumental in determining its most stable three-dimensional shapes, or conformations. The cyclohexane (B81311) ring is not planar and typically exists in a chair conformation. For a disubstituted cyclohexane like the cis-1,2-dicarboxylic acid, the two carboxyl groups (-COOH) can be oriented in either axial (a) or equatorial (e) positions.

Research employing DFT methods, such as the M06-2X functional with a cc-pVTZ(-f)++ basis set, has been used to calculate the optimized geometries and free energies for related cyclohexanedicarboxylic acids and their salts. caltech.eduacs.org These studies determine the relative populations of the diaxial (aa) and diequatorial (ee) conformers. caltech.eduacs.org While carboxylic acid groups are generally more stable in equatorial positions, computational studies have shown that the conformational preference can be influenced by the solvent and the ionization state of the acid groups. caltech.eduacs.org For instance, in related isomers, strong preferences for the diequatorial conformer (>90%) were observed in both water and dimethyl sulfoxide (B87167) (DMSO). caltech.edu However, under specific conditions, such as for the dianion of the trans-1,2 isomer in DMSO, the diaxial conformation can be significantly favored. caltech.eduacs.org

DFT calculations also aid in interpreting experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by correlating calculated energies with experimentally observed conformer populations. caltech.eduacs.org The agreement between experimental and computational results is often remarkably good, providing a high degree of confidence in the theoretical models. acs.org

Table 1: Parameters and Findings from DFT Studies on Cyclohexanedicarboxylic Acids

Parameter Description Typical Findings Source(s)
Computational Level The specific DFT functional and basis set used for calculations. M06-2X/cc-pVTZ(-f)++ caltech.eduacs.org
Conformer Types The spatial arrangements of the substituent groups on the cyclohexane ring. Diaxial (aa) and Diequatorial (ee) caltech.eduacs.org
Calculated Properties The energetic and structural data obtained from the calculations. Optimized geometries, free energies, conformer populations. caltech.eduacs.org
Solvent Effects The influence of the solvent on conformational preference. Generally strong preference for diequatorial (ee) conformers in water and DMSO. caltech.edu

| Ionization State | The influence of the protonation state (diacid, monoanion, dianion) on conformation. | Can significantly shift the equilibrium; in some cases, favoring the diaxial (aa) conformer. | caltech.edu |

Computational Models for Stereochemical Effects on Reactivity

The stereochemistry of this compound—the specific spatial arrangement of its atoms—is a critical determinant of its chemical reactivity. Computational models are essential for understanding how its three-dimensional structure influences its interactions with other molecules. The cis configuration, where both carboxylic acid groups are on the same side of the cyclohexane ring, imposes significant geometric constraints.

Computational chemistry programs can be used to build and optimize the structures of cis and trans isomers to confirm their lowest energy conformations. sapub.org For cis-1,2-disubstituted cyclohexanes, one substituent is typically in an axial position and the other in an equatorial position in the stable chair conformation. sapub.orgyoutube.com This arrangement is distinct from the trans isomer, which can exist in a diequatorial conformation, often making it more stable. sapub.orgyoutube.com

These conformational differences, which can be accurately modeled, directly impact the molecule's ability to act as a chelating ligand or to participate in reactions that are sensitive to the orientation of functional groups. researchgate.net For example, the defined stereochemistry of related cis-1,2-diaminocyclohexane (B74578) derivatives has been exploited to create chiral ligands for asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount. researchgate.net Computational models help in the design of such ligands by predicting how their structure will guide the stereoselective formation of a desired product. researchgate.net

Theoretical Evaluation of Equilibrium and Kinetics

Theoretical methods are widely used to evaluate the equilibrium and kinetic parameters that govern the chemical behavior of this compound. These calculations provide quantitative data on processes like acid-base equilibria and conformational changes.

For dicarboxylic acids, the ratio of the first and second ionization constants (K₁/K₂) is an important parameter that can be investigated theoretically. caltech.edu These calculations can help determine the extent of intramolecular hydrogen bonding in the monoanion, which in turn affects the acidity and conformational preferences of the molecule. caltech.edu

Kinetic models for reactions involving related cyclohexane derivatives have also been developed. researchgate.net For instance, the kinetics of the hydrocarboxylation of cyclohexene (B86901) to produce cyclohexanecarboxylic acid have been studied under steady-state conditions, leading to a proposed mechanism and a kinetic model of the process. researchgate.net Such models, often refined with data from DFT calculations, allow for the prediction of reaction rates and the elucidation of complex reaction mechanisms, including the formation and transformation of intermediate complexes. researchgate.net

Molecular Modeling of Intermolecular Forces in Dispersions

Molecular modeling is a key tool for understanding the intermolecular forces that arise when this compound is used as an additive, for example, in colloidal dispersions. The effectiveness of a molecule as a dispersant depends on the balance of forces it imparts between particles, such as steric, electrostatic, and hydrophobic forces.

Studies on the effect of this compound on the rheology of concentrated zirconia (ZrO₂) dispersions have shown that it can significantly alter particle-particle interactions. researchgate.net The cis configuration, where the two carboxylic acid groups are positioned on the same side of the ring, allows the molecule to adsorb to a particle surface while presenting a repulsive barrier. researchgate.net This leads to steric repulsion between particles, which can stabilize a dispersion. researchgate.net

Molecular modeling helps to visualize and quantify these interactions. At higher concentrations of the additive, modeling can explain observations such as the emergence of significant hydrophobic interactions. researchgate.net These forces arise from the nonpolar cyclohexane backbone of the molecule. The ability to model how the molecule orients itself at a particle-water interface is crucial for understanding its function as a dispersant and for predicting its performance. researchgate.net

Table 2: Effects of this compound in Dispersions

Interaction Type Description Observed Effect Source(s)
Steric Repulsion The carboxylic groups adsorb to a particle, while the ring structure creates a physical barrier preventing particle agglomeration. The molecule exerts an effective steric repulsive force. researchgate.net
Hydrophobic Interaction Attractive forces between the nonpolar cyclohexane parts of the adsorbed molecules on different particles. Becomes significant at higher additive concentrations. researchgate.net

| Particle Bridging | A single molecule attaches to two different particles, potentially leading to flocculation. | Less likely for the cis isomer compared to trans isomers due to the proximity of the functional groups. | researchgate.net |

Prediction of Activity Spectra for Substances (PASS) for Biological Effects

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to estimate the likely biological activities of a chemical compound based solely on its structural formula. way2drug.combmc-rm.org The PASS software compares the structure of a query molecule, like this compound, against a vast training set containing information on hundreds of thousands of compounds with known biological activities. way2drug.combmc-rm.org

The output of a PASS prediction is a list of potential biological effects, each with a corresponding probability of being active (Pa) and inactive (Pi). mdpi.com These predicted activities cover a wide range, including:

Pharmacotherapeutic effects (e.g., anti-inflammatory, antihypertensive). way2drug.combmc-rm.org

Biochemical mechanisms (e.g., enzyme inhibition, receptor antagonism). way2drug.combmc-rm.org

Specific toxicity and adverse effects (e.g., mutagenicity, carcinogenicity). bmc-rm.org

Metabolic outcomes (e.g., inhibition of a cytochrome P450 enzyme). way2drug.com

A high Pa value (typically > 0.7) suggests that the compound is likely to exhibit a particular activity, and its structure is similar to known active compounds. way2drug.com A moderate Pa value (0.5 < Pa < 0.7) suggests a lower probability, but if the activity is confirmed experimentally, the compound may represent a new chemical entity for that biological function. way2drug.com While specific PASS results for this compound are not detailed in the available literature, the methodology provides a powerful, high-throughput screening tool to prioritize the compound for further experimental testing and to identify potential therapeutic applications or hazards at an early stage of research. bmc-rm.org The average accuracy of PASS predictions is estimated to be around 95%. way2drug.com

Vii. Chemical Reactivity and Reaction Mechanisms

Hydrolysis and Degradation Pathways

The stability and breakdown of cis-1,2-cyclohexanedicarboxylic acid are influenced by factors such as stereochemistry and environmental conditions. While direct kinetic data on the hydrolysis of the diacid is not extensively documented, studies on its close derivatives, such as esters and amides, provide significant insights into its reactivity.

The spatial arrangement of the carboxylic acid groups in the stereoisomers of 1,2-cyclohexanedicarboxylic acid influences their chemical reactivity. Research on the hydrolysis of derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acid highlights these differences.

A study on the acid-catalyzed hydrolysis of dimethyl cyclohexanedicarboxylates, the corresponding esters, revealed that the reaction rate is dependent on the conformation of the methoxycarbonyl group. researchgate.net An equatorially positioned methoxycarbonyl group was found to hydrolyze approximately 4.8 times faster than an axial one at 90°C. researchgate.net This suggests that the accessibility of the reaction center, as dictated by the stereochemistry, is a key factor in the hydrolysis rate. researchgate.net

Further research into the degradation kinetics of the geometric isomers of 1,2-cyclohexanecarboxamide (the amide derivative) under weakly acidic conditions (pH < 5.5) showed that only the cis isomer undergoes ready degradation. This difference was attributed to the distinct conformational preferences of the two isomers, which affects their ability to undergo intramolecular catalysis.

The degradation of the cyclic structure of this compound into linear dicarboxylic acids, such as adipic acid or pimelic acid, is a potential metabolic or chemical pathway. However, specific studies detailing this direct transformation are not extensively available in the surveyed literature.

General metabolic pathways for dicarboxylic acids are known, which typically involve ω-oxidation of monocarboxylic fatty acids to form dicarboxylic acids, followed by peroxisomal β-oxidation for their degradation. nih.gov This process shortens the dicarboxylic acid chain, generating smaller dicarboxylic acids and acetyl-CoA. nih.gov Additionally, chemical synthesis routes can produce linear dicarboxylic acids from cyclic precursors; for instance, adipic acid can be synthesized via the oxidative cleavage of cyclohexene (B86901). scispace.com While these pathways involve similar structures, a direct documented pathway for the degradation of this compound into linear dicarboxylic acids has not been detailed.

Reaction with N₃-phenylbenzamidrazone

The reaction of this compound with N-substituted amidrazones typically proceeds via its more reactive derivative, cis-1,2-cyclohexanedicarboxylic anhydride (B1165640) . The anhydride reacts with compounds like N₃-phenylbenzamidrazone to yield a variety of products. These reactions are significant for the synthesis of novel heterocyclic compounds.

When cis-1,2-cyclohexanedicarboxylic anhydride is treated with N-substituted amidrazones, a series of novel compounds can be synthesized, including linear, isoindole, and triazole derivatives. unacademy.com The specific products formed depend on the reaction conditions and the substituents on the amidrazone. All resulting structures are typically confirmed using spectroscopic methods such as ¹H NMR and IR spectrometry, as well as elemental analysis. unacademy.com

ReactantsProduct Types
cis-1,2-Cyclohexanedicarboxylic anhydride + N₃-phenylbenzamidrazoneLinear derivatives
Isoindole derivatives
Triazole derivatives

Hunsdiecker Reaction of Silver Salts of this compound

The Hunsdiecker reaction involves the decarboxylation of silver salts of carboxylic acids to form organic halides. byjus.comwikipedia.org The reaction proceeds through a free radical mechanism. adichemistry.com When the silver salt of this compound undergoes this reaction, a notable stereochemical outcome is observed.

The treatment of silver cis-1,2-cyclohexanedicarboxylate with bromine in an anhydrous solvent like carbon tetrachloride does not yield the expected cis-1,2-dibromocyclohexane. Instead, the reaction product is exclusively trans-1,2-dibromocyclohexane . This result indicates that an isomerization occurs at an intermediate stage of the reaction.

The generally accepted mechanism for the Hunsdiecker reaction involves the following steps:

Formation of an acyl hypobromite (B1234621) intermediate from the reaction of the silver carboxylate with bromine. byjus.com

Homolytic cleavage of the oxygen-bromine bond to form a carboxyl radical. byjus.com

Decarboxylation of the carboxyl radical to form an alkyl radical. adichemistry.com

Reaction of the alkyl radical with a bromine source to form the final alkyl halide product. adichemistry.com

In the case of the cis-diacid salt, the isomerization to the more stable trans product suggests that the intermediate radical or a related species has a sufficient lifetime and conformational mobility to rearrange before the final halogenation step occurs.

Starting MaterialReagentProductStereochemical Outcome
Silver salt of this compoundBromine (Br₂)trans-1,2-DibromocyclohexaneInversion of Stereochemistry

Viii. Emerging Research Areas and Future Directions

Investigation of Novel Derivations and Analogues

The two carboxylic acid groups of cis-1,2-cyclohexanedicarboxylic acid serve as versatile handles for chemical modification, leading to a variety of derivatives and analogues with tailored properties. A significant area of this research is in the development of next-generation plasticizers. Esters derived from this acid, such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), are gaining prominence as replacements for traditional phthalate (B1215562) plasticizers in polymers like PVC. tcichemicals.com Research has identified a range of these ester derivatives, including di(3,5,5-trimethylhexyl) and di(2-methyloctyl) cyclohexane-1,2-dicarboxylates. tcichemicals.com

Furthermore, understanding the metabolic fate of these derivatives is crucial. Studies have identified oxidative metabolites of DINCH, such as cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), mono(oxo-isononyl) ester (MONCH), and mono(hydroxy-isononyl) ester (MHNCH), which serve as biomarkers for exposure. researchgate.net

Beyond esters, the corresponding anhydride (B1165640), cis-cyclohexane-1,2-dicarboxylic anhydride, acts as a key intermediate. It readily reacts with substituted anilines to create cyclic imides and open-chain amides, expanding the library of accessible structures. acs.org The acid itself can also form co-crystals with molecules like 4,4'-bipyridines, creating supramolecular structures with potential applications in crystal engineering. acs.org

Table 1: Selected Derivatives and Analogues of this compound

Derivative/Analogue NameChemical ClassNoted Application/Research AreaReference
diisononyl cyclohexane-1,2-dicarboxylate (DINCH)DiesterNew-generation plasticizer tcichemicals.com
Cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH)Monoester (Metabolite)Biomarker of DINCH exposure researchgate.net
Cyclic imides and open-chain amidesImide, AmideOrganic synthesis building blocks acs.org
Diethyl cis-hexahydrophthalateDiesterIntermediate in synthesis sigmaaldrich.com
Co-crystals with 4,4'-bipyridinesSupramolecular AssemblyCrystal engineering acs.org

Exploration of Advanced Catalytic Systems

Efficient and selective synthesis of this compound and its anhydride is paramount for its broader application. Research is focused on moving beyond classical methods to more advanced and sustainable catalytic systems. A key industrial route involves the hydrogenation of its unsaturated precursor, cis-4-cyclohexene-1,2-dicarboxylic anhydride. One advanced method carries out this hydrogenation using the molten anhydride in the absence of a solvent, employing a silica-supported nickel catalyst. sigmaaldrich.com This solvent-free approach offers significant environmental and processing advantages.

Historically, catalysts such as platinum oxide and Raney nickel have been used for this transformation in various solvents. sigmaaldrich.comacs.org More recent investigations into related hydrogenations have highlighted the efficacy of supported rhodium catalysts. For instance, the hydrogenation of phthalic acids to produce cyclohexanedicarboxylic acids proceeds efficiently with rhodium supported on carriers like alumina (B75360) or activated carbon. nih.gov The choice of catalyst and support is critical for achieving high yield and selectivity for the desired cis isomer.

Table 2: Catalytic Systems for the Synthesis of Cyclohexanedicarboxylic Acid Derivatives

Catalyst SystemSubstrateKey FeatureReference
Silica-supported Nickelcis-4-cyclohexene-1,2-dicarboxylic anhydrideSolvent-free, molten-state reaction sigmaaldrich.com
Rhodium on Alumina/CarbonPhthalic AcidsHigh activity for aromatic ring hydrogenation nih.gov
Adams platinum oxide (PtO₂)Diethyl cis-Δ4-tetrahydrophthalateLow-pressure hydrogenation in ethanol (B145695) sigmaaldrich.com
Raney Nickel1-Cyclopentene-1,2-dicarboxylic acidEffective for alkene hydrogenation to cis-alkane acs.org

Integration in Smart Materials and Responsive Systems

The unique structural features of this compound make it an intriguing candidate for the construction of smart materials, which can change their properties in response to external stimuli. Its rigid, bent shape can influence the macroscopic properties of polymers and coordination networks. For example, it has been shown to act as a dispersant for zirconia (ZrO₂) nanoparticles, where it can induce steric repulsive forces between particles. cymitquimica.com At higher concentrations, it can promote hydrophobic interactions, demonstrating a concentration-dependent responsive behavior in colloidal systems. cymitquimica.com

While direct integration into complex smart systems is still an emerging field, its potential is highlighted by its listing as a raw material for polymers and Metal-Organic Frameworks (MOFs). nist.gov MOFs are crystalline materials constructed from metal nodes and organic linkers, often exhibiting properties useful for gas storage, separation, and sensing. The related isomers, cis- and trans-1,4-cyclohexanedicarboxylate, have been successfully used to build MOFs with copper and other transition metals. sigmaaldrich.comcymitquimica.com The specific geometry of the cis-1,2-isomer offers a different angle and rigidity for creating novel MOF topologies with potentially unique responsive ("smart") behaviors.

In polymer science, the stereochemistry of the diacid monomer is known to significantly affect polymer properties. Studies on polyesters and polyanhydrides made from the 1,4-isomer of cyclohexanedicarboxylic acid show that the cis/trans configuration impacts the polymer chain's conformation, which in turn influences physical properties like the glass transition temperature and melting point. acs.org This principle suggests that polymers incorporating the cis-1,2-isomer could be designed to have specific thermal or mechanical responses.

Deeper Computational and Mechanistic Insights

To fully harness the potential of this compound, a fundamental understanding of its conformational behavior and intermolecular interactions is essential. Computational chemistry and mechanistic studies provide this crucial insight. For example, detailed analyses using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have been performed to understand its conformational preferences in different solvents. nist.gov

These studies have determined the populations of its diaxial and diequatorial conformers in solvents like water and dimethyl sulfoxide (B87167) (DMSO). nist.gov Such computational models can also probe the likelihood of intramolecular hydrogen bonding between the two adjacent carboxylic acid groups, a key feature that dictates the molecule's shape and reactivity. nist.gov The crystal structure of this compound has also been determined by X-ray diffraction, providing precise experimental data on its solid-state conformation, which serves as a benchmark for validating computational results. acs.org Analogous computational studies on the related cis-1,2-cyclohexanediol (B155557) have used DFT to model self-association and hydrogen bonding networks, a methodology directly applicable to understanding how the diacid molecules interact with each other and with other species.

Table 3: Computational and Mechanistic Methodologies and Findings

MethodologyArea of InvestigationKey InsightReference
NMR Spectroscopy & DFT (M06-2X)Conformational analysis in solutionDetermined the equilibrium between diaxial and diequatorial conformers in different solvents. nist.gov
X-ray CrystallographySolid-state structureProvided precise bond lengths and angles, confirming the cis-configuration and solid-state conformation. acs.org
DFT CalculationsSelf-association and hydrogen bondingModeled oligomer formation (dimers, trimers) for the analogous diol, revealing the role of hydrogen bond cooperativity.
Molecular Modeling (ChemOffice)Adsorbed molecule interactionsInferred the nature of intra- and intermolecular forces when adsorbed onto a particle surface. cymitquimica.com

Q & A

Q. What are the standard methods for synthesizing and purifying cis-1,2-cyclohexanedicarboxylic acid?

The compound is typically synthesized via hydrolysis of its anhydride precursor. For example, boiling cis-1,2-cyclohexanedicarboxylic anhydride in water yields the acid (melting point: 191–194°C). Isomerization of the cis-acid to its trans-isomer can be achieved by heating with aqueous HCl at 170–180°C in a sealed tube, followed by recrystallization from ethanol . Purification often involves recrystallization or chromatography to isolate stereoisomers.

Q. How can researchers characterize the structural and chemical properties of this compound?

Key methods include:

  • GC-MS : For quantification, the calcium salt derivative requires derivatization (e.g., methylation) prior to analysis, with a limit of quantification (LOQ) of 0.5–1 mg/kg .
  • X-ray crystallography : Used to resolve stereochemistry in coordination polymers, such as uranyl-containing assemblies, by analyzing bond angles and spatial arrangements .
  • Melting point analysis : Distinguishes cis- (191–194°C) and trans-isomers (228.5–230.5°C) .

Q. What biochemical applications does this compound have in enzyme inhibition studies?

The acid acts as a competitive inhibitor of prolidase, with a reported Ki value of 6.7 ± 0.5 µM at pH 7.5. Researchers should design inhibition assays by varying substrate concentrations and measuring activity changes using UV-Vis spectroscopy. pH optimization is critical, as inhibitory efficacy depends on protonation states of the carboxyl groups .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence reaction mechanisms, such as in the Hunsdiecker reaction?

In the Hunsdiecker reaction, both cis- and trans-acid silver salts yield trans-1,2-dibromocyclohexane. This suggests a radical intermediate (e.g., cyclohexane-1,2-diradical) that undergoes stereochemical scrambling. To confirm, researchers should perform isotopic labeling or trap intermediates with spin probes. Control experiments (e.g., verifying acid stability under reaction conditions) are essential to rule out pre-reaction isomerization .

Q. What role does this compound play in polymer synthesis, and how are its products characterized?

The anhydride form is used to polymerize epoxidized oleic acid, forming thermosetting resins. Triethylamine initiates the reaction via ring-opening of the epoxide. Post-polymerization characterization involves:

  • DSC/TGA : To assess thermal stability and glass transition temperatures.
  • FT-IR/NMR : To confirm ester linkages and crosslinking density .

Q. How can researchers address stereochemical challenges in synthesizing enantiopure derivatives of this compound?

Chiral resolution methods include:

  • Crystallization with resolving agents : (R)-1-phenylethylamine isolates the (1R,2R)-enantiomer .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers.
  • Circular dichroism (CD) : Validates enantiomeric purity by comparing optical activity .

Q. How should researchers resolve contradictions in reaction outcomes, such as unexpected stereochemical results?

Case study: The Hunsdiecker reaction produces trans-dibromocyclohexane regardless of starting isomer. To investigate:

Perform isotopic labeling (e.g., deuterium) to track intermediate pathways.

Use computational modeling (DFT) to assess radical stability.

Compare kinetic vs. thermodynamic control by varying reaction temperatures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., CO₂ from decarboxylation).
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.